molecular formula C13H13ClO2 B11792227 (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol

Cat. No.: B11792227
M. Wt: 236.69 g/mol
InChI Key: PRFUYVAQGORRHV-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol is a furan-derived secondary alcohol characterized by a chlorinated and methyl-substituted furan ring attached to a phenyl group via a hydroxymethyl bridge. Its molecular formula is C₁₃H₁₃ClO₂, with a molecular weight of 236.70 g/mol.

Properties

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

(4-chloro-3,5-dimethylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13ClO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3

InChI Key

PRFUYVAQGORRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1Cl)C)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol has various scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Implications

  • Bioactivity Gaps : While dimethoxyphenyl and pyridine derivatives show documented bioactivity, furan-based compounds require further study to elucidate their pharmacological profiles.

Biological Activity

(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Structural Overview

The compound features a furan ring substituted with chlorine and methyl groups, along with a phenylmethanol moiety. This combination may lead to diverse chemical behaviors and biological activities. The presence of the furan ring is particularly notable as compounds containing furan often exhibit significant biological activities.

Compound Name Structure Features Notable Activities
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanolFuran ring with methyl and chloro substitutionsAntimicrobial, anti-inflammatory, anticancer

Biological Activities

  • Antimicrobial Properties
    Research indicates that compounds with furan rings can exhibit antimicrobial activity. The specific interactions of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol with microbial targets need further exploration to elucidate its efficacy against various pathogens.
  • Anti-inflammatory Effects
    The phenolic structure in (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, which warrants investigation into this compound's mechanisms.
  • Anticancer Activity
    Preliminary studies suggest that this compound may possess anticancer properties. The presence of the furan and phenolic groups could facilitate interactions with cancer cell signaling pathways. Further in vitro and in vivo studies are essential to confirm these effects and understand the underlying mechanisms.

Case Study 1: Anticancer Mechanism

A study focusing on related furan derivatives demonstrated that the phenolic hydroxy group significantly modulates anticancer activity by promoting favorable interactions with target proteins involved in cell proliferation . This finding suggests that (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol may similarly influence cancer cell behavior.

Case Study 2: Antimicrobial Evaluation

In a comparative study of various furan derivatives, it was found that those with chlorinated substitutions exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This suggests that (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol could be effective against a broad spectrum of microbial strains .

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